

In-Depth Technical Guide: Antitubercular Agent-12

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antitubercular agent-12*

Cat. No.: *B12397920*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Antitubercular agent-12, identified by the CAS Registry Number 905677-04-5, is a novel investigational compound with promising activity against *Mycobacterium tuberculosis*.^[1] Also referred to as compound 3408, it is a phosphate prodrug designed to enhance the therapeutic profile of its active metabolite.^[1]

Table 1: Chemical and Physical Properties

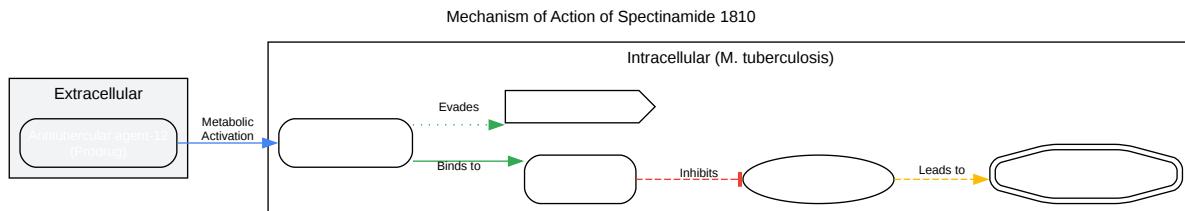
Property	Value	Reference
CAS Registry Number	905677-04-5	[1]
IUPAC Name	N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide	[1]
Molecular Formula	C ₁₃ H ₇ BrN ₄ O ₅	[1]
Molecular Weight	379.12 g/mol	[1]

Biological Activity and Quantitative Data

Antitubercular agent-12 has demonstrated significant in vitro activity against *Mycobacterium tuberculosis*. As a prodrug, it is converted in vivo to its active form, the spectinamide designated as 1810. The following table summarizes key quantitative data for the parent compound.

Table 2: In Vitro Activity

Parameter	Value	Species	Reference
Minimum Inhibitory Concentration (MIC)	1.439 µg/mL	<i>Mycobacterium tuberculosis</i>	
Cytotoxicity (CC50)	57.34 µg/mL	-	


Mechanism of Action

The therapeutic effect of **Antitubercular agent-12** is attributable to its active form, spectinamide 1810. This active metabolite targets the bacterial ribosome, a critical component of protein synthesis. Spectinamides represent a new class of semi-synthetic antibiotics that have been structurally modified to overcome native drug efflux pumps in *Mycobacterium tuberculosis*, a common mechanism of drug resistance.

The primary mechanism of action involves two key aspects:

- **Ribosomal Inhibition:** Spectinamide 1810 binds to the 30S ribosomal subunit, thereby inhibiting protein synthesis. This binding is selective for bacterial ribosomes, minimizing off-target effects in human cells.
- **Efflux Pump Evasion:** A significant feature of spectinamides is their ability to evade the Rv1258c efflux pump. This pump is often overexpressed in multidrug-resistant (MDR) strains of *M. tuberculosis* and contributes to drug tolerance. By avoiding efflux, spectinamide 1810 can accumulate to effective concentrations within the bacterial cell.

The following diagram illustrates the proposed signaling pathway for the mechanism of action of the active form of **Antitubercular agent-12**.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for the active form of **Antitubercular agent-12**.

Experimental Protocols

General Synthesis of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide (Antitubercular agent-12)

The synthesis of **Antitubercular agent-12** involves a multi-step process, culminating in the coupling of two key intermediates: 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine and 5-nitrofuran-2-carbonyl chloride.

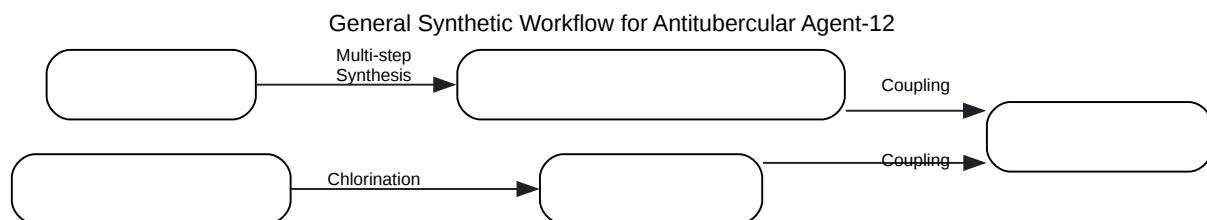
Step 1: Synthesis of 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine

A common method for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles involves the oxidative cyclization of semicarbazones or a related synthetic equivalent.

Step 2: Synthesis of 5-nitrofuran-2-carbonyl chloride

This acyl chloride can be prepared from 5-nitrofuran-2-carboxylic acid using a standard chlorinating agent.

- Procedure: To a solution of 5-nitrofuran-2-carboxylic acid in a suitable solvent (e.g., ethyl acetate), add a chlorinating agent such as phosphorus pentachloride or thionyl chloride. The


reaction is typically stirred at room temperature. After the reaction is complete, the solvent and excess reagent are removed under reduced pressure to yield the crude 5-nitrofuran-2-carbonyl chloride.

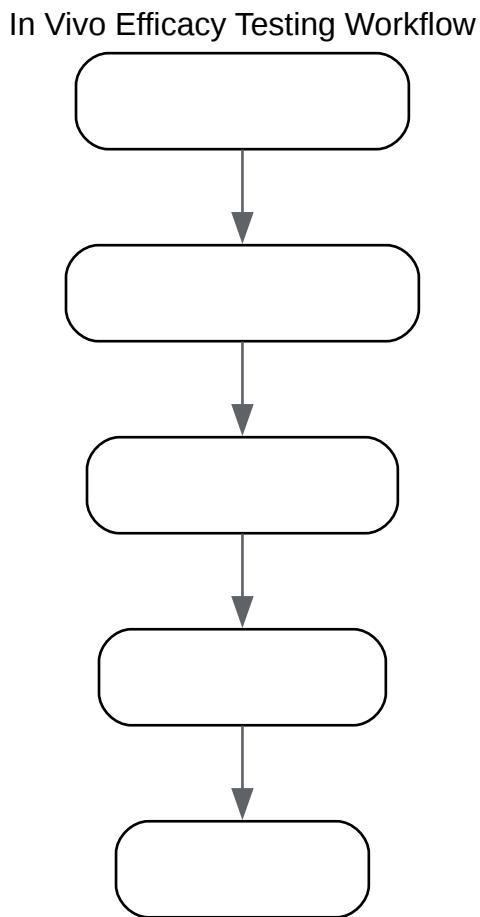
Step 3: Coupling Reaction

The final step involves the acylation of the amino group of 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine with 5-nitrofuran-2-carbonyl chloride.

- Procedure: Dissolve 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine) to act as an acid scavenger. Add a solution of 5-nitrofuran-2-carbonyl chloride dropwise to the mixture at a reduced temperature (e.g., 0 °C). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The reaction mixture is then subjected to an aqueous workup, and the crude product is purified by recrystallization or column chromatography to yield N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide.

The following diagram outlines the general synthetic workflow.

[Click to download full resolution via product page](#)


Caption: General synthetic workflow for **Antitubercular agent-12**.

In Vivo Efficacy Assessment in a Murine Tuberculosis Model

The in vivo efficacy of **Antitubercular agent-12** (compound 3408) has been evaluated in a murine model of tuberculosis.

- Animal Model: BALB/c mice are commonly used for this purpose.
- Infection: Mice are infected with a low-dose aerosol of *Mycobacterium tuberculosis* (e.g., Erdman strain).
- Treatment: Treatment is initiated at a set time point post-infection (e.g., 7 days). The compound is administered daily at a specified dose (e.g., 400 mg/kg) via an appropriate route (e.g., intravenous or subcutaneous injection).
- Efficacy Readout: The primary endpoint is the reduction in bacterial load in the lungs. At the end of the treatment period (e.g., 12 consecutive days), mice are euthanized, and the lungs are homogenized. Serial dilutions of the lung homogenates are plated on selective agar, and colony-forming units (CFUs) are counted after a suitable incubation period. The reduction in CFU in treated mice is compared to that in an untreated control group.

The following diagram illustrates the experimental workflow for in vivo efficacy testing.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for in vivo efficacy studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Antitubercular Agent-12]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12397920#antitubercular-agent-12-cas-registry-number\]](https://www.benchchem.com/product/b12397920#antitubercular-agent-12-cas-registry-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com